4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide
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Overview
Description
4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is a complex organic compound that features a sulfonyl group, a fluorophenyl group, and a benzo[d]thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d]thiazolyl intermediate, followed by the introduction of the fluorophenyl sulfonyl group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the fluorophenyl group can enhance the compound’s binding affinity. The benzo[d]thiazolyl group can participate in various biochemical pathways, leading to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- 4-Methoxybenzaldehyde (4-(4-fluorophenyl)-1,3-thiazol-2-yl)hydrazone
Uniqueness
4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
The molecular formula for this compound is C18H17FN2O3S2 with a molecular weight of 392.5 g/mol. The compound features a sulfonamide linkage, which is often associated with various biological activities, including antimicrobial and anticancer properties .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of bases such as pyridine.
- Formation of the Amide Bond : The final step involves coupling the benzo[d]thiazole derivative with the butanamide moiety .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially modulating various biological pathways. This interaction may lead to therapeutic outcomes in diseases such as cancer and neurodegenerative disorders .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit:
- Anticancer Activity : Studies have shown that related thiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
- Acetylcholinesterase Inhibition : Some thiazole compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by enhancing acetylcholine levels .
Case Studies and Research Findings
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-12-20-16-11-14(6-9-17(16)25-12)21-18(22)3-2-10-26(23,24)15-7-4-13(19)5-8-15/h4-9,11H,2-3,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEDMCJWVWSAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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